molecular formula C11H11N B12824828 Naphthalen-1,4-imine,1,4-dihydro-9-methyl- CAS No. 55258-00-9

Naphthalen-1,4-imine,1,4-dihydro-9-methyl-

Cat. No.: B12824828
CAS No.: 55258-00-9
M. Wt: 157.21 g/mol
InChI Key: PHCSHNYKFNLHSN-UHFFFAOYSA-N
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Description

9-Methyl-1,4-dihydro-1,4-epiminonaphthalene is a chemical compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a methyl group at the 9th position and an epimino group bridging the 1st and 4th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves the reaction of naphthalen-1,4-imines with reagents such as benzyne or dimethyl acetylenedicarboxylate. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and silver(I) acetate. The reaction is carried out at elevated temperatures, typically around 120°C, in a sealed tube under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as dimethyl acetylenedicarboxylate are commonly used.

    Substitution: Conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as rhodium complexes.

Major Products:

Scientific Research Applications

9-Methyl-1,4-dihydro-1,4-epiminonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as deamination and substitution, which can influence biological and chemical processes.

Comparison with Similar Compounds

Uniqueness: This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .

Properties

CAS No.

55258-00-9

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C11H11N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7,10-11H,1H3

InChI Key

PHCSHNYKFNLHSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC1C3=CC=CC=C23

Origin of Product

United States

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